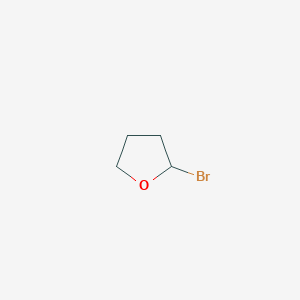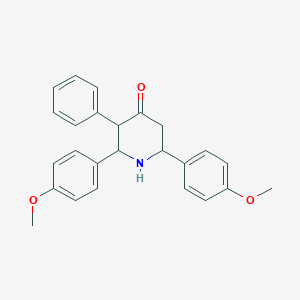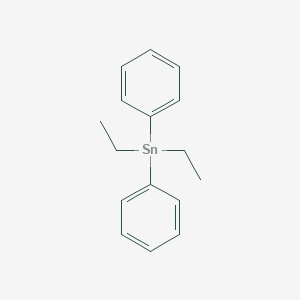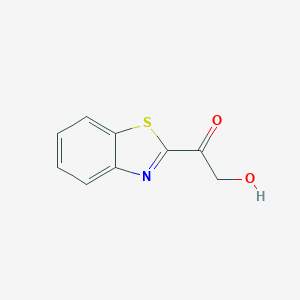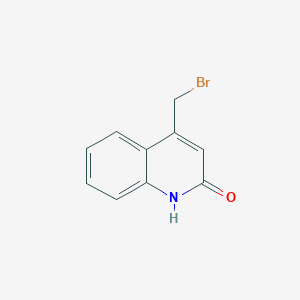
4-Bromomethyl-1,2-dihydroquinoline-2-one
Übersicht
Beschreibung
4-Bromomethyl-1,2-dihydroquinoline-2-one is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 . It is a reagent used in the preparation of coumarins and 1-aza coumarins which have antimicrobial, anti-inflammatory, and analgesic activities .
Synthesis Analysis
The synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one involves a bromination reaction of acetoacetanilide in chloroform to obtain brominated acetoacet-benzene. This is followed by cyclization in concentrated sulfuric acid . The reaction temperature of bromination is controlled to be no more than 30°C .Molecular Structure Analysis
The molecular structure of 4-Bromomethyl-1,2-dihydroquinoline-2-one is represented by the InChI code1S/C10H8BrNO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6H2,(H,12,13) . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one include a bromination reaction and a cyclization reaction . The bromination reaction involves the addition of bromine to acetoacetanilide in chloroform, followed by a cyclization reaction in concentrated sulfuric acid .Physical And Chemical Properties Analysis
4-Bromomethyl-1,2-dihydroquinoline-2-one is a light yellow to light reddish-yellow solid . It has a melting point of 255-258°C . The density is 1.5±0.1 g/cm3 and the boiling point is 391.8±42.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Reactions with Nucleophiles :
- 4-Bromomethyl-1,2-dihydroquinolines react with monofunctional nucleophiles to yield expected products. Selective alkylation of bifunctional nucleophiles has been demonstrated, indicating its potential in organic synthesis (Brown, 1968).
Synthesis of Functionalized Quinolines :
- Highly functionalized 4-bromo-1,2-dihydroisoquinolines can be synthesized using 4-Bromomethyl-1,2-dihydroquinoline-2-one derivatives. These compounds have potential applications in medicinal chemistry, especially in the creation of bromonium ylides (He et al., 2016).
Synthesis of Oxazoloquinolones :
- The compound is used in the synthesis of oxazoloquinolones, which are important in pharmaceutical research. Transformations involving the oxazoloquinolone ring have been studied, highlighting the compound's versatility (Ukrainets et al., 2007).
Anti-Cancer Drug Intermediates :
- It serves as a key intermediate in the synthesis of certain anti-cancer drugs, specifically those inhibiting thymidylate synthase (Sheng-li, 2004).
Synthesis of Heterocyclic Systems :
- 4-Bromomethyl-1,2-dihydroquinoline-2-one derivatives are utilized in the synthesis of various heterocyclic systems, indicating their significance in the development of novel pharmaceuticals (Bogolyubov et al., 2004).
Solid-Phase Synthesis Applications :
- The compound is used in solid-phase synthesis methods for creating dihydroquinazoline derivatives, a technique beneficial in high-throughput organic synthesis (Zhang et al., 2001).
Antimicrobial Activity :
- Derivatives of 4-Bromomethyl-1,2-dihydroquinoline-2-one have been explored for their antimicrobial activities, indicating potential use in the development of new antimicrobial agents (Hassanin & Ibrahim, 2012).
Safety And Hazards
The safety information for 4-Bromomethyl-1,2-dihydroquinoline-2-one indicates that it is a hazardous substance. The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, and P501 .
Eigenschaften
IUPAC Name |
4-(bromomethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAHJCUCNVVEQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296245 | |
| Record name | 4-(Bromomethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromomethyl-1,2-dihydroquinoline-2-one | |
CAS RN |
4876-10-2 | |
| Record name | 4876-10-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Bromomethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

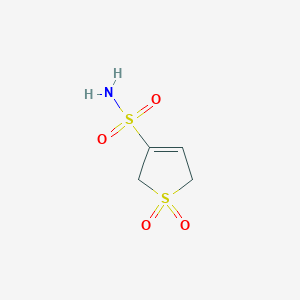
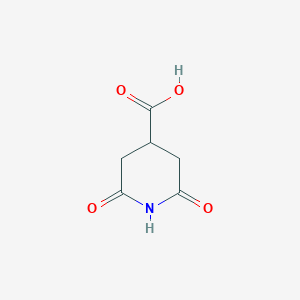

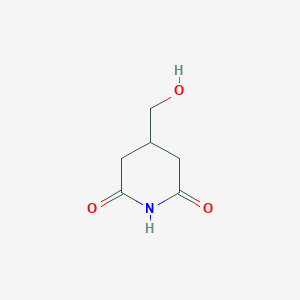
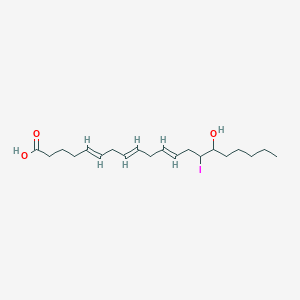
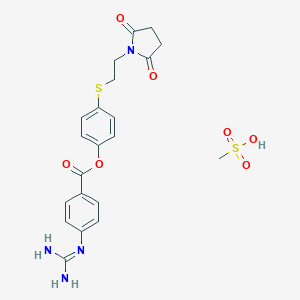
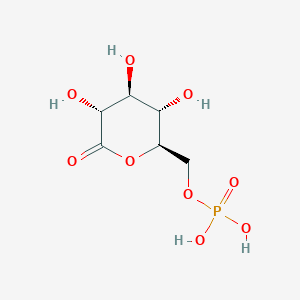
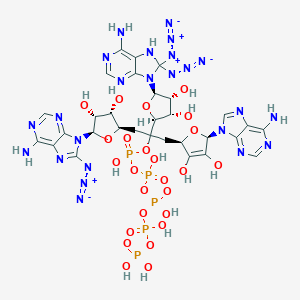
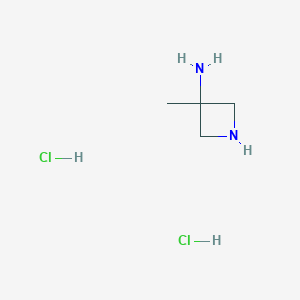
![[(1R)-3-Methylcyclopent-3-en-1-yl]methanol](/img/structure/B52486.png)
